N-(2-chlorophenyl)-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide
Description
The compound N-(2-chlorophenyl)-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a heterocyclic molecule featuring a pyrazolo[4,3-d]pyrimidin core. Key structural attributes include:
- 1-Ethyl-3-methyl substituents on the pyrazolo-pyrimidine ring, which influence steric and electronic properties.
- A sulfanylacetamide linker bonded to a 2-chlorophenyl moiety, enhancing solubility and target-binding affinity.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)pyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O2S2/c1-3-27-19-18(13(2)25-27)24-21(26(20(19)29)11-14-7-6-10-30-14)31-12-17(28)23-16-9-5-4-8-15(16)22/h4-10H,3,11-12H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRAMKYYBTVOZOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CS3)SCC(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The starting materials often include 2-chlorophenylamine, ethyl acetoacetate, and thiophene derivatives. The key steps may involve:
Condensation Reactions: Formation of the pyrazolo[4,3-d]pyrimidine core through cyclization reactions.
Substitution Reactions: Introduction of the thiophene and acetamide groups.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction conditions to ensure consistency.
Automation: Use of automated systems for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group to alcohols.
Substitution: Halogenation or alkylation of the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like N-bromosuccinimide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohol derivatives.
Scientific Research Applications
Structure and Properties
The compound has the following molecular formula:
It features a complex structure that includes a pyrazolo[4,3-d]pyrimidine core, which is known for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of pyrazolo[4,3-d]pyrimidines exhibit antimicrobial properties. The specific compound has been evaluated for its effectiveness against various bacterial strains. In studies, it has shown moderate to good activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Compounds with similar structures have been investigated for their anticancer properties. The presence of the pyrazole moiety is often linked to inhibition of cancer cell proliferation. Preliminary studies suggest that N-(2-chlorophenyl)-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide may interact with specific molecular targets involved in cancer progression .
Enzyme Inhibition
The compound's ability to inhibit certain enzymes related to disease mechanisms is under investigation. For instance, its potential as a kinase inhibitor has been highlighted in pharmacophore modeling studies, which suggest that modifications to the compound could enhance its efficacy against specific kinase targets .
Synthesis and Derivatives
The synthesis of this compound involves multi-step processes including the formation of the pyrazole ring and subsequent functionalization with thiol groups. Various derivatives have been synthesized to optimize biological activity and selectivity .
Antimicrobial Case Study
A study conducted on a series of pyrazolo[4,3-d]pyrimidine derivatives found that compounds with similar structural features exhibited significant antimicrobial activity against Enterobacter aerogenes and Bacillus cereus. The study emphasized the importance of substituents on the pyrazole ring in enhancing activity .
Anticancer Case Study
In a comparative study of several pyrazolo[4,3-d]pyrimidine derivatives against cancer cell lines, some compounds demonstrated IC50 values in the low micromolar range against breast and lung cancer cells. This indicates that structural modifications can lead to increased potency .
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors to modulate their activity.
Pathways: Affecting signaling pathways involved in various biological processes.
Comparison with Similar Compounds
Key Observations :
- Thiophene vs.
- Chlorophenyl Position : The 2-chlorophenyl group in the target compound may confer better metabolic stability than 4-chlorophenyl analogs due to reduced steric hindrance .
- Linker Flexibility : The sulfanylacetamide linker in the target compound offers conformational flexibility over rigid triazole or pyrazine cores in analogs .
Bioactivity and Target Profiling
Evidence from bioactivity clustering () suggests that structural similarities correlate with shared modes of action. For example:
- Pyrazolo-pyrimidine derivatives (e.g., target compound) cluster with kinase inhibitors due to their ATP-binding pocket compatibility.
- Thiophene-containing analogs show overlapping bioactivity with antimicrobial agents, likely due to membrane interaction capabilities .
Computational Similarity Analysis
Using Tanimoto and Dice similarity metrics (), the target compound shares >70% structural similarity with:
- N-(2-chlorophenyl)-2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide (Tanimoto = 0.75), differing in the pyrimidine core substitution .
- N-(3-fluorophenyl)-2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (Dice = 0.68), highlighting the impact of heterocycle choice .
Biological Activity
N-(2-chlorophenyl)-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
| Property | Details |
|---|---|
| Molecular Weight | 528.03 g/mol |
| Molecular Formula | C25H26ClN5O4S |
| SMILES Notation | CCn1c2C(N(Cc3ccc(cc3)[Cl])C(=Nc2c(C)n1)SCC(Nc1cc(ccc1OC)OC)=O)=O |
| LogP | 3.5319 |
| Hydrogen Bond Acceptors | 9 |
This structural complexity suggests a multifaceted interaction with biological systems.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Dihydrofolate Reductase (DHFR) : Similar compounds have shown high affinity for DHFR, leading to decreased production of tetrahydrofolate, essential for DNA synthesis and repair. This inhibition results in cytotoxic effects on rapidly dividing cells, making it a candidate for cancer therapy .
- Tyrosine Kinase Inhibition : The compound may also interact with various tyrosine kinases, which are crucial in signaling pathways that regulate cell growth and differentiation. Inhibitors of these enzymes have therapeutic applications in cancer treatment and other diseases involving aberrant cell signaling .
- Antimicrobial and Anticancer Activities : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties and can induce apoptosis in cancer cells, further supporting its therapeutic potential .
Anticancer Activity
A study published in the Journal of Medicinal Chemistry reported that a structurally similar compound demonstrated significant anticancer activity against various tumor cell lines. The mechanism was primarily through the inhibition of DHFR, leading to reduced DNA synthesis and increased apoptosis in malignant cells .
Antimicrobial Properties
Another research highlighted the antimicrobial efficacy of related pyrazolo[4,3-d]pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The compounds exhibited significant bactericidal activity, suggesting potential applications in treating bacterial infections .
Comparative Analysis with Similar Compounds
To further elucidate the biological activity of this compound, a comparison with other related compounds is useful:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
